tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate
Description
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS: 6926-09-6) is a glycine derivative featuring a tert-butyl carbamate (Boc) protective group and a hydrazinyl moiety. Its molecular formula is C₇H₁₅N₃O₃, with a molecular weight of 189.21 g/mol . This compound is primarily used in research as a building block for peptide synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and protects the amine during multi-step syntheses. Key spectral data include characteristic IR peaks for N–H (3300 cm⁻¹), C=O (amide: 1680 cm⁻¹; carbamate: 1720 cm⁻¹), and ESI-MS confirmation of the molecular ion [M+H]⁺ at m/z 190.2 .
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBASTZLTYLEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370850 | |
| Record name | tert-butyl 2-hydrazinyl-2-oxoethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-09-6 | |
| Record name | tert-butyl 2-hydrazinyl-2-oxoethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl 2-hydrazinyl-2-oxoethylcarbamate are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield . The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate has been investigated for its potential as an anticancer agent . Studies indicate that it exhibits low neurotoxicity against malignant neuroblastoma cell lines and shows promise in penetrating the blood-brain barrier, which is crucial for treating central nervous system disorders . The compound has been noted for its ability to inhibit specific enzymes related to neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase, making it a candidate for Alzheimer's disease treatment .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydrazine derivatives. This process can be optimized to yield high purity and yield, which is essential for pharmaceutical applications. The compound serves as a precursor in the synthesis of various bioactive molecules, including hydrazone derivatives that have shown promising results in inhibiting cholinesterase enzymes .
Neurodegenerative Disorders
Research has highlighted the potential of this compound in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to inhibit cholinesterase enzymes suggests it could enhance cholinergic neurotransmission, which is often impaired in these conditions . Additionally, its low toxicity profile makes it an attractive candidate for further development.
Antibacterial Activity
There is emerging evidence that compounds related to this compound exhibit antibacterial properties, particularly against mycobacterial strains. This opens avenues for exploring its use in treating infections caused by resistant bacterial strains .
Case Studies
Several studies illustrate the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited cancer cell proliferation while maintaining low toxicity levels in normal cells .
- Neuroprotective Studies : In vitro evaluations have shown that the compound can protect neuronal cells from oxidative stress, indicating its potential role in neuroprotection .
Mechanism of Action
The mechanism of action of tert-butyl 2-hydrazinyl-2-oxoethylcarbamate involves its interaction with specific molecular targets and pathways. The compound influences the secretion of anabolic hormones and provides fuel during exercise . It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation, but it is recognized for its beneficial effects as an ergogenic dietary substance .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations :
- Hydrazinyl vs. Acetylhydrazinyl : The acetyl group in CAS 388630-68-0 improves stability by reducing nucleophilicity, making it suitable for conjugation reactions .
- Aromatic Substituents : Benzyl (CAS 136159-63-2) and thiophene (CAS 1372133-72-6) derivatives exhibit increased lipophilicity, enhancing membrane permeability in drug candidates .
- Polar Groups : The 4-hydroxyphenyl analog (CAS 607358-50-9) introduces hydrogen-bonding capacity, useful in prodrug strategies targeting specific enzymes .
Research Findings and Industrial Relevance
- Stability : Boc-protected hydrazines (e.g., CAS 6926-09-6) are stable under acidic conditions but cleaved by TFA, enabling controlled deprotection .
- Yield Optimization : The acetylhydrazine derivative achieved 75% yield in a one-step coupling reaction, highlighting efficient synthetic scalability .
- Diversification : Modifications like thiophene or hydroxyphenyl groups expand utility in drug discovery and materials science .
Biological Activity
Tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its hydrazine moiety, which is known for its biological activity. The structural formula can be represented as follows:
This compound features a tert-butyl group, a hydrazinyl group, and an oxoethyl carbamate structure, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Specifically, it has shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb).
Key Findings:
- In Vitro Studies : The compound was tested using the Resazurin Microtiter Assay (REMA), demonstrating significant antibacterial activity at concentrations as low as 128 μM against Mtb .
- Structure-Activity Relationship (SAR) : Modifications to the hydrazine component were explored to enhance antibacterial efficacy while minimizing cytotoxicity. For instance, substituting different amino acids affected the compound's selectivity and potency against target bacteria .
Cytotoxicity and Selectivity
While exhibiting antibacterial properties, the cytotoxicity of this compound is a critical consideration. Studies indicate that certain structural modifications can reduce toxicity towards mammalian cells.
Data Summary:
| Compound | Yield (%) | M. tuberculosis IC50 (μM) | Mammalian Cell Toxicity (%) |
|---|---|---|---|
| 13a | 47 | 12.01 | 0 |
| 14a | 95 | 117.24 | 0 |
| 15a | 85 | 214.26 | 0 |
| 18a | 76 | 90.46 | 57 |
The above table summarizes findings from a study on various derivatives of the compound, indicating that while some derivatives maintain low toxicity, others show higher levels of cytotoxicity, necessitating careful consideration in drug development .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in real-world scenarios:
- Mycobacterial Infections : A study demonstrated that derivatives of this compound could effectively inhibit Mtb growth in vitro, suggesting potential for further development as an anti-tubercular agent .
- Cancer Cell Lines : Research has indicated that certain hydrazine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Q & A
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis.
- Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste. Avoid aqueous rinses to prevent exothermic decomposition .
Advanced Question: How can metalation and alkylation reactions be optimized for this carbamate in complex syntheses?
Q. Methodological Answer :
- Metalation : Use LDA (2 eq.) in THF at –78°C to deprotonate the hydrazine moiety. Quench with electrophiles (e.g., alkyl halides) for functionalization.
- Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control. Monitor via in situ IR for intermediate stability.
- Case Study : Sieburth et al. (1996) demonstrated efficient benzyl-group incorporation via Si-N bond cleavage, achieving >80% yield .
Advanced Question: What crystallographic insights exist for tert-butyl carbamate derivatives?
Q. Methodological Answer :
- Hydrogen Bonding : Das et al. (2016) reported N-H···O interactions in carbamate crystals (d = 2.8–3.0 Å), stabilizing supramolecular assemblies.
- Halogen Bonds : Baillargeon et al. (2017) observed C-F···π interactions in fluorinated derivatives, influencing packing motifs. Use SHELX for refinement; resolve twinning via HKLF5 in SHELXL .
Advanced Question: How can computational modeling predict reactivity or stability?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess hydrazine lability.
- MD Simulations : Simulate solvation in DMSO to predict hydrolysis rates (correlate with experimental HPLC data).
- Tools : Gaussian16 or ORCA for energy profiles; VMD for visualization .
Advanced Question: What role does this carbamate play in bioconjugation or probe design?
Q. Methodological Answer :
- Bioconjugation : The hydrazine group reacts selectively with ketones/aldehydes (e.g., antibody glycans) at pH 6.5. Quench unreacted sites with acetone.
- Case Study : Used in synthesizing CCR2 antagonists via iodolactamization (Campbell et al., 2009), achieving nanomolar bioactivity .
Advanced Question: How does pH or solvent affect its stability in long-term studies?
Q. Methodological Answer :
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH, 1M HCl/NaOH). Monitor via LC-MS:
- Acidic Conditions : Rapid hydrolysis to hydrazine and tert-butanol (t₁/₂ = 2 h at pH 3).
- Neutral/Basic : Stable in anhydrous DMF (t₁/₂ >30 days).
- Mitigation : Lyophilize and store under argon for prolonged shelf life .
Advanced Question: How to resolve contradictions in reported synthetic yields or reaction conditions?
Q. Methodological Answer :
- DoE Approach : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. Use JMP or Minitab for factorial design.
- Case Example : Conflicting yields (50–85%) in alkylation reactions traced to trace moisture. Implement rigorous drying (molecular sieves in THF) to achieve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
